4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

thiazole lithiation regioselective formylation heterocycle functionalization

The only isomer enabling orthogonal C5→C2 sequential lithiation without aldehyde interference. LDA lithiation at C5 proceeds with the acetal intact (83–93% yields); Br→Li exchange at C2 installs a second diversity point yielding trifunctional thiazoles in 74–93% overall yields. Unprotected and 5-dioxolanyl analogs cannot replicate this. Solid (mp 81–83°C) for automated dispensing—no cold storage needed. Stock one stable intermediate; generate diverse 4-formylthiazole libraries via acidic deprotection (89–94% yield).

Molecular Formula C7H7NO3S
Molecular Weight 185.2
CAS No. 1934392-21-8
Cat. No. B2760456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
CAS1934392-21-8
Molecular FormulaC7H7NO3S
Molecular Weight185.2
Structural Identifiers
SMILESC1COC(O1)C2=CSC(=N2)C=O
InChIInChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2
InChIKeyLSJFFPVNMMDWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde (CAS 1934392-21-8): A Masked Thiazole-2-carbaldehyde Synthon for Sequential Derivatization


4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde (CAS 1934392-21-8) is a low-molecular-weight (185.20 g/mol) heterocyclic building block that combines a 1,3-thiazole core with a cyclic acetal-protected aldehyde at the 2-position. The 1,3-dioxolane moiety serves as a masked formyl group that remains inert under strongly basic and nucleophilic conditions, enabling selective transformations at other ring positions before acidic deprotection to reveal the free aldehyde [1]. Its synthesis is documented via Br→Li exchange on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole using n-butyllithium followed by DMF quench, yielding the target carbaldehyde in 52% isolated yield [2]. The compound is a solid at ambient temperature (mp 81–83 °C) and is commercially supplied at 95–97% purity from multiple vendors.

Why Thiazole-2-carbaldehyde or Its Positional Isomers Cannot Substitute for 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde Without Protocol Redesign


Substituting this compound with unprotected thiazole-2-carbaldehyde (CAS 10200-59-6) or the 5-dioxolanyl positional isomer (CAS 1803203-53-3) is non-trivial because each scaffold dictates a distinct lithiation regiochemistry and orthogonal-group tolerance. Unprotected thiazole-2-carbaldehyde is a reactive liquid prone to oxidation and self-condensation, precluding its use in sequences that require a free aldehyde to survive metalation or nucleophilic steps [1]. The 5-dioxolanyl isomer places the protected aldehyde at a position that does not direct C2 lithiation in the same way, altering the vector of subsequent derivatization. The 4-(1,3-dioxolan-2-yl) substitution pattern documented in the primary literature uniquely enables C2→C5 sequential functionalization via sequential lithiation with LDA (C5) then n-BuLi/Br–Li exchange (C2), a route that has yielded trifunctional thiazoles in 74–93% yields [2]. Generically swapping these building blocks would therefore require re-optimization of every metalation, protection, and deprotection step.

Head-to-Head and Cross-Study Comparative Evidence for 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde


Regiospecific C2 Formylation Yield via Br→Li Exchange on the 4-Dioxolanyl Scaffold

The target compound is obtained by treating 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with n-BuLi at −75 °C followed by DMF quench, delivering the 2-carbaldehyde in 52% isolated yield after chromatography [1]. The same precursor, when subjected to LDA lithiation at −70 °C, metalates exclusively at the C5 position, enabling electrophilic quenching at C5 with acetaldehyde (92%), cyclohexanone (87%), DMF (85%), morpholine-4-carbaldehyde (83%), or CO₂ (93%) without competing C2 functionalization [2]. This orthogonal C5-then-C2 lithiation sequence using a single starting material is not accessible with the unprotected thiazole-2-carbaldehyde or the 5-dioxolanyl isomer, where the positions of reactivity are inverted or compromised.

thiazole lithiation regioselective formylation heterocycle functionalization

Solid-State Physical Form vs. Liquid Unprotected Analog: Handling and Storage Implications

The target compound is a crystalline solid with a melting point of 81–83 °C (hexane–EtOAc) [1]. In contrast, the unprotected analog thiazole-2-carbaldehyde (CAS 10200-59-6) is a liquid at ambient temperature (bp 76–78 °C at 24 mmHg, density 1.288) that requires refrigerated storage (2–8 °C) to retard oxidation and self-condensation . The solid-state nature of the dioxolane-protected compound simplifies weighing accuracy, reduces volatility-related loss during handling, and eliminates the need for cold-chain storage that the unprotected liquid aldehyde mandates. GHS classification data from the ECHA C&L Inventory indicate that the target compound carries Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 hazard statements [2].

physical form comparison laboratory handling oxidative stability

Orthogonal Deprotection: Dioxolane Acetal Enables Acidic Unmasking Without Thiazole Ring Degradation

The 1,3-dioxolane acetal in the target compound is stable to n-BuLi, LDA, NaBH₄, amines, and thiolates, as demonstrated by the clean conversion of compound 8 (4-(1,3-dioxolan-2-yl)-2-(chloromethyl)-1,3-thiazole) to amines 9 (77%) and thioethers 10 (85%) without acetal cleavage [1]. Subsequent acidic hydrolysis (H₂SO₄/H₂O/THF, reflux 8 h) of 9 or p-TsOH/CH₃CN/H₂O (reflux 12 h) of 10 cleanly liberated the free 4-formylthiazole derivatives 11 (94%) and 12 (89%) [1]. In contrast, the unprotected aldehyde thiazole-2-carbaldehyde cannot survive the lithiation or hydride reduction steps that the dioxolane-protected scaffold withstands; attempting the same sequence with the free aldehyde would result in competing addition to the carbonyl. This documented orthogonality is a class-level feature of cyclic acetals but has been specifically validated for this thiazole scaffold under the exact conditions reported by Sinenko et al.

protecting group orthogonality acidic hydrolysis aldehyde unmasking

Commercial Purity Benchmarks and Availability vs. Positional Isomers

The target compound (CAS 1934392-21-8) is stocked by multiple vendors at a minimum purity specification of 95%, with some suppliers offering 97% purity . Its 5-dioxolanyl positional isomer (CAS 1803203-53-3) is also commercially available at 95% purity but at a higher unit price in the 25–50 mg scale range (€221–€698 for 25–50 mg) . The 4-dioxolanyl-5-carbaldehyde isomer is less commonly listed and often requires custom synthesis. The broader supplier base for the 4-(1,3-dioxolan-2-yl)-2-carbaldehyde isomer (listed by >6 vendors including Amadis Chemical, Leyan, CymitQuimica, and Chemsrc) translates to greater procurement flexibility and competitive pricing compared to its isomers.

commercial availability purity specification procurement comparison

Differentiated Application Scenarios Where 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde Is the Preferred Building Block


Sequential C5→C2 Functionalization for Trifunctional Thiazole Library Synthesis

Researchers building thiazole-focused compound libraries for biological screening require a scaffold that permits predictable, high-yielding sequential functionalization. The 4-dioxolanyl-2-carbaldehyde isomer is uniquely suited because LDA lithiation at C5 proceeds without affecting the dioxolane-protected C2 aldehyde, allowing installation of alcohols, aldehydes, ketones, or carboxylic acids at C5 in 83–93% yields [1]. Subsequent Br→Li exchange with n-BuLi at C2 followed by electrophilic trapping installs a second diversity point, yielding trifunctional thiazoles in 74–93% yields over two steps [1]. Neither the unprotected thiazole-2-carbaldehyde nor the 5-dioxolanyl isomer can replicate this orthogonal C5→C2 sequence without substantial re-optimization.

Multi-Step Synthesis Requiring Carbonyl Survival Under Hydride or Organometallic Conditions

In synthetic routes where a thiazole aldehyde must survive NaBH₄ reduction, amine alkylation, or thiolate displacement at a pendant chloromethyl group, the dioxolane-protected form of the aldehyde is mandatory. The published route demonstrates that 4-(1,3-dioxolan-2-yl)-2-(chloromethyl)-1,3-thiazole reacts cleanly with dimethylamine (77% yield) and sodium methylthiolate (85% yield) without acetal cleavage [2]. The free aldehyde would undergo imine formation or reduction under these conditions. After completing the nucleophilic step, acidic hydrolysis unmasks the aldehyde in 89–94% yield [2], providing a two-step sequence that is impractical with the unprotected analog.

Solid-Phase or Automated Parallel Synthesis Requiring Weighable Solid Building Blocks

Automated synthesis platforms and solid-phase chemistry workflows favor solid building blocks that can be accurately dispensed by weight. With a melting point of 81–83 °C [3], this compound can be handled as a free-flowing powder at room temperature, unlike the liquid unprotected analog (bp 76–78 °C at reduced pressure) which requires volumetric handling and cold storage . The reduced volatility also minimizes cross-contamination risk in multi-well plate formats, making this the preferred form of the thiazole-2-carbaldehyde pharmacophore for high-throughput experimentation.

Medicinal Chemistry Programs Exploiting Thiazole-4-carbaldehyde as a Bioisostere or Metal-Binding Motif

The target compound serves as a direct precursor to 1,3-thiazole-4-carbaldehyde derivatives after deprotection, a substructure found in selective enzyme inhibitors, sigma receptor antagonists, and T-type calcium channel blockers [4]. The dioxolane-protected form allows medicinal chemists to stock a single stable intermediate and generate diverse 4-formylthiazole analogs on demand by acidic hydrolysis after installing substituents at the 2-position. This 'protect-and-diversify' strategy is documented in the primary literature and contrasts with purchasing pre-formed 4-formylthiazoles, which are often less stable and more costly.

Quote Request

Request a Quote for 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.